Chlormidazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

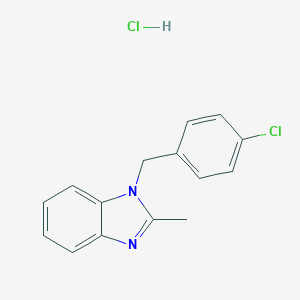

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMTXDMLQZHXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969014 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74298-63-8, 54118-67-1 | |

| Record name | 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74298-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | chlormidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH29TB951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlormidazole Hydrochloride's Impact on the Fungal Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole hydrochloride, an imidazole-based antifungal agent, primarily exerts its effect by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis. This primary mechanism triggers a cascade of secondary responses that significantly impact the structure, integrity, and signaling pathways associated with the fungal cell wall. While not a direct inhibitor of cell wall synthesis enzymes, the membrane stress induced by this compound leads to a compensatory remodeling of the cell wall, activating the Cell Wall Integrity (CWI) pathway. This guide delves into the nuanced mechanism of action of this compound on the fungal cell wall, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways. For the purpose of this guide, and due to the extensive research available on the closely related imidazole, clotrimazole, its mechanism will be used as a proxy to elucidate the actions of this compound, a standard and accepted practice in comparative pharmacology.

Core Mechanism of Action: An Indirect Assault on the Cell Wall

The primary target of this compound and other imidazole antifungals is the enzyme lanosterol 14-α-demethylase, a key component in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[1][2]

By inhibiting lanosterol 14-α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The consequences of this are twofold:

-

Increased Membrane Permeability: The altered sterol composition disrupts the packing of phospholipids, leading to a "leaky" membrane that can no longer effectively regulate the passage of ions and small molecules.

-

Enzyme Dysfunction: The function of many integral membrane proteins, including those involved in nutrient transport and cell wall synthesis, is compromised.

This membrane-centric damage is the root cause of the subsequent effects observed on the fungal cell wall. The cell, sensing the peril of a compromised plasma membrane, initiates a stress response to reinforce its protective outer layer.

The Compensatory Response: Cell Wall Remodeling

In response to the membrane and cell surface stress induced by this compound, fungal cells activate a compensatory mechanism that involves the remodeling of the cell wall. This typically manifests as an increase in the synthesis of chitin, a structural polysaccharide that provides rigidity to the cell wall.[3] This increase in chitin is a survival strategy to counteract the osmotic instability caused by the damaged cell membrane.

While direct quantitative data for this compound's effect on cell wall composition is limited, studies on other cell wall stressors, such as echinocandins, demonstrate this compensatory chitin increase. For instance, treatment of Candida albicans with the β-glucan synthesis inhibitor caspofungin results in a significant increase in chitin content.[4]

Table 1: Illustrative Quantitative Changes in Fungal Cell Wall Composition in Response to Cell Wall Stress

| Fungal Species | Stress Inducer | Change in Chitin Content | Change in β-Glucan Content | Change in Mannan Content | Reference |

| Candida albicans | Caspofungin | 1.6-fold increase | No significant change | No significant change | [4] |

| Candida glabrata | Caspofungin | 2.4-fold increase | 1.2-fold increase | 3.9-fold increase | [4] |

| Candida krusei | Caspofungin | 3.1-fold increase | 1.3-fold increase | 2.2-fold increase | [4] |

| Candida lusitaniae | Caspofungin | 2.7-fold increase | 1.5-fold increase | Not reported | [4] |

| Candida guilliermondii | Caspofungin | 3.3-fold increase | 1.7-fold increase | 2.3-fold increase | [4] |

Note: This table illustrates the compensatory response of fungal cells to cell wall stress. While the specific values may differ for this compound, the general trend of increased chitin synthesis is an expected outcome of the membrane stress it induces.

Activation of the Cell Wall Integrity (CWI) Signaling Pathway

The stress imposed by this compound on the fungal cell membrane and wall is a potent activator of the Cell Wall Integrity (CWI) signaling pathway.[5][6] This is a highly conserved MAP kinase (MAPK) cascade that regulates cell wall biogenesis and remodeling in response to various environmental insults.[7][8][9][10]

The activation of the CWI pathway by clotrimazole, and by extension this compound, has been shown to be linked to the generation of reactive oxygen species (ROS) and can occur through a novel, Pkc1-independent mechanism.[5][6][11][12][13]

The key steps in this pathway are:

-

Stress Sensing: Cell surface sensors (e.g., Wsc1, Mid2) detect perturbations in the cell wall and plasma membrane.[11]

-

Rho1 Activation: The sensors signal to the GTPase Rho1, activating it.

-

MAPK Cascade: A phosphorylation cascade is initiated, involving a series of kinases (Bck1, Mkk1/2), culminating in the phosphorylation and activation of the terminal MAPK, Slt2 (also known as Mpk1).[7]

-

Transcriptional Regulation: Activated Slt2 translocates to the nucleus and activates transcription factors, such as Rlm1, which in turn upregulate the expression of genes involved in cell wall synthesis and repair, including chitin synthases.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of an antifungal agent like this compound on the fungal cell wall.

Quantification of Fungal Cell Wall Chitin using Calcofluor White

This protocol provides a method for the quantitative analysis of chitin content in yeast cells using the fluorescent dye Calcofluor White, which binds to chitin.

Materials:

-

Fungal cell culture (treated and untreated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Calcofluor White M2R solution (e.g., 1 g/L in water)

-

10% Potassium Hydroxide (KOH)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV filter (Excitation ~355 nm, Emission ~433 nm)

-

96-well black, flat-bottom microplate

-

Fluorometer/plate reader

Procedure for Microscopic Visualization: [14]

-

Harvest fungal cells by centrifugation and wash with PBS.

-

Place a drop of the cell suspension onto a clean glass slide.

-

Add one drop of 10% KOH and one drop of Calcofluor White stain.

-

Mix gently and place a coverslip over the suspension.

-

Incubate for 1-2 minutes at room temperature.

-

Observe under a fluorescence microscope. Chitin-rich structures, such as bud scars and the cell wall, will fluoresce brightly.

Procedure for Quantitative Fluorometry: [15][16]

-

Harvest and wash cells as described above.

-

Resuspend cells to a known concentration (e.g., 1 x 10^7 cells/mL) in PBS.

-

In a 96-well black microplate, add 100 µL of cell suspension to each well.

-

Add Calcofluor White to a final concentration of 25 µM.

-

Incubate in the dark at 30°C for 45 minutes.

-

Centrifuge the plate and remove the supernatant.

-

Wash the cells with a suitable buffer (e.g., TE buffer).

-

Measure fluorescence using a plate reader (Excitation ~360 nm, Emission ~460 nm).

-

Compare the fluorescence intensity of treated cells to untreated controls to determine the relative change in chitin content.

Quantification of Fungal β-1,3-Glucan using Aniline Blue

This protocol describes a fluorometric microassay for the quantification of β-1,3-glucan, a major component of the fungal cell wall, using aniline blue dye.

Materials:

-

Isolated fungal cell walls or cell lysates

-

Aniline blue solution (e.g., 0.1% in water)

-

Glycine/NaOH buffer (1 M glycine, 1.25 M NaOH)

-

1 N HCl

-

Curdlan or Pachyman (as a β-1,3-glucan standard)

-

96-well black, flat-bottom microplate

-

Fluorometer/plate reader

-

Standard Curve Preparation: Prepare a series of dilutions of a known β-1,3-glucan standard (e.g., curdlan) in 1 N NaOH.

-

Sample Preparation: Solubilize the β-1,3-glucan from the fungal samples by heating in 1 N NaOH (e.g., 80°C for 30 minutes).

-

Dye Binding Reaction:

-

In a 96-well plate, add a defined volume of the solubilized sample or standard.

-

Add the aniline blue dye solution. The exact composition of the final reaction mixture can be optimized but typically involves mixing the sample with a pre-mixed solution of aniline blue, glycine/NaOH buffer, and HCl.

-

Incubate at 50°C for 30 minutes.

-

-

Fluorescence Measurement:

-

Allow the plate to cool to room temperature.

-

Measure fluorescence in a plate reader (Excitation ~400 nm, Emission ~460 nm).

-

-

Quantification: Determine the β-1,3-glucan concentration in the samples by comparing their fluorescence values to the standard curve.

Conclusion

The mechanism of action of this compound on the fungal cell wall is a classic example of a secondary, yet critically important, drug effect. While its primary target is the cell membrane, the resulting stress initiates a complex and dynamic response in the cell wall. This involves a compensatory increase in chitin synthesis and the activation of the Cell Wall Integrity signaling pathway. Understanding this multifaceted mechanism is crucial for the development of novel antifungal strategies, including combination therapies that could simultaneously target both the cell membrane and the cell wall stress response, potentially leading to synergistic effects and a lower likelihood of resistance. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers investigating the intricate interplay between antifungal agents and the fungal cell wall.

References

- 1. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chitin and glucan, the yin and yang of the fungal cell wall, implications for antifungal drug discovery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. annexpublishers.co [annexpublishers.co]

- 5. mdpi.com [mdpi.com]

- 6. Clotrimazole-Induced Oxidative Stress Triggers Novel Yeast Pkc1-Independent Cell Wall Integrity MAPK Pathway Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]

- 11. Clotrimazole-Induced Oxidative Stress Triggers Novel Yeast Pkc1-Independent Cell Wall Integrity MAPK Pathway Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Special Issue “The Fungal Cell Wall Integrity Pathway” [mdpi.com]

- 14. microbenotes.com [microbenotes.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. 1,3-beta-glucan quantification by a fluorescence microassay and analysis of its distribution in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative assay of β-(1,3)-β-(1,6)-glucans from fermentation broth using aniline blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jfda-online.com [jfda-online.com]

Chlormidazole Hydrochloride: A Technical Guide for Drug Development Professionals

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides a comprehensive technical overview of Chlormidazole hydrochloride, an imidazole-based antifungal agent. It is intended for researchers, scientists, and professionals involved in drug development and discovery. This guide covers the core chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its characterization and evaluation.

Chemical Identity and Physicochemical Properties

This compound is the salt form of Chlormidazole, a synthetic azole antifungal compound.[1][2] It is classified chemically as a benzimidazole derivative.[3] The hydrochloride salt enhances the compound's solubility characteristics.

Chemical Structure and Identifiers

The chemical identity of this compound is defined by its structure and standard chemical identifiers, which are crucial for regulatory and research documentation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 1-(4-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride | MedKoo Biosciences |

| CAS Number | 74298-63-8 | [4][5][6] |

| Molecular Formula | C₁₅H₁₄Cl₂N₂ | [4][5][6] |

| SMILES | CC1=NC2=CC=CC=C2N1CC3=CC=C(Cl)C=C3.[H]Cl | [7] |

| InChIKey | MHMTXDMLQZHXRZ-UHFFFAOYSA-N | Gsrs |

| Synonyms | Clomidazole hydrochloride, H-115, Myco-polycid, Futrican hydrochloride | MedKoo Biosciences, ChemicalBook |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 293.19 g/mol | [4][6] |

| Appearance | Solid, Off-white to light yellow | [7] |

| Melting Point | 226 °C | [5] |

| Purity | 99.45% | MedChemExpress |

Solubility

Solubility is a critical parameter for both in vitro and in vivo experimental design. This compound exhibits solubility in various organic solvents and can be formulated for aqueous delivery using co-solvents.

Table 3: Solubility Data for Chlormidazole

| Solvent | Concentration | Remarks | Citation |

| DMSO | 62.5 mg/mL (213.17 mM) | Ultrasonic assistance recommended | [7][8] |

| In vivo Formulation 1 | ≥ 2.08 mg/mL (7.09 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7] |

| In vivo Formulation 2 | ≥ 2.08 mg/mL (7.09 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [7] |

| In vivo Formulation 3 | ≥ 2.08 mg/mL (7.09 mM) | 10% DMSO, 90% Corn Oil | [7] |

| Water (Free Base) | 24.9 µg/mL | Measured at pH 7.4 | [9] |

Pharmacology and Mechanism of Action

Chlormidazole is an azole antifungal agent with inhibitory activity against a broad spectrum of fungi and certain Gram-positive cocci.[7][8] It is indicated for fungal and bacterial infections of the skin and nails.[4]

The primary mechanism of action for Chlormidazole, consistent with other imidazole antifungals, is the disruption of fungal cell membrane synthesis.[10] It specifically inhibits the enzyme lanosterol 14-alpha demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Chlormidazole compromises the structural integrity and fluidity of the fungal membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.

Experimental Protocols

This section details methodologies for the synthesis, characterization, and evaluation of this compound. These protocols are representative and may require optimization based on specific laboratory conditions.

Synthesis of Benzimidazole Core Structure

The synthesis of 2-substituted benzimidazoles, the core of Chlormidazole, is commonly achieved through the condensation of o-phenylenediamine with a carboxylic acid or aldehyde.[11][12] The following is a generalized protocol for this class of reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the corresponding aldehyde (e.g., acetaldehyde, 1 equivalent) in absolute ethanol.[11]

-

Condensation: Stir the mixture at approximately 70°C for 2-4 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. Wash the resulting product repeatedly with an ethanol-water (1:1) mixture to remove unreacted starting materials.[11]

-

Purification: Recrystallize the crude product from ethanol to obtain the purified 2-methyl-1H-benzo[d]imidazole intermediate.[11]

-

N-Alkylation: React the intermediate with 4-chlorobenzyl chloride in the presence of a suitable base to yield the Chlormidazole free base.

-

Salt Formation: Dissolve the free base in an appropriate solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid to precipitate this compound.

-

Final Product: Collect the precipitate by filtration and dry under vacuum.

Characterization: NMR and Mass Spectrometry

Structural confirmation and purity assessment are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][13][14]

General NMR Protocol (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[5] Standard experiments include ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC to enable full structural assignment.[1]

-

Data Analysis: Process the spectra to identify chemical shifts (ppm), coupling constants (Hz), and integration values, and compare them to the expected structure. PubChem provides reference spectral data for Chlormidazole.[9]

General Mass Spectrometry Protocol (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent mixture like methanol/water.

-

Chromatography: Inject the sample into an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).[14][15] Use a C18 analytical column with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[15] Perform a full scan to identify the parent ion [M+H]⁺ and then use Selected Reaction Monitoring (SRM) to monitor specific parent-to-fragment ion transitions for quantitative analysis.[16] The expected mass for the free base parent ion is approximately 256.08 m/z.[9]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]

Protocol:

-

Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using standardized liquid culture media (e.g., RPMI-1640).[17]

-

Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans) from a fresh culture. Adjust the suspension to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).[17]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours, depending on the organism.[17]

-

MIC Determination: Determine the MIC endpoint, which is the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth compared to the positive control.[17] This can be assessed visually or by using a spectrophotometer.[17]

Preparation of Solutions for Experiments

In Vitro Stock Solution Preparation:

-

Solubilization: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 62.5 mg/mL).[7][8] Sonication may be required to facilitate dissolution.[4]

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) use to avoid repeated freeze-thaw cycles.[7][8]

-

Working Solution: For cell-based assays, dilute the stock solution in the appropriate cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity.[4]

In Vivo Formulation Preparation: The following protocol describes the preparation of a common vehicle for administering poorly soluble compounds to animal models.

Protocol (for a 2.08 mg/mL solution):

-

Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[7]

-

Sequential Addition: The order of solvent addition is critical. a. Take 100 µL of the DMSO stock solution.[7] b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[7] c. Add 50 µL of Tween-80 and mix again until clear.[7] d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[7]

-

Administration: The final formulation should be a clear solution. It is recommended to prepare this formulation fresh before each use.[4] Heating or sonication can be used to aid dissolution if necessary.[4]

Conclusion

This compound is a benzimidazole antifungal agent with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical data and standardized protocols to support its preclinical and pharmaceutical development. The information on its chemical properties, solubility, and methodologies for synthesis, characterization, and bioactivity testing serves as a foundational resource for researchers in the field of antifungal drug discovery.

References

- 1. agilent.com [agilent.com]

- 2. Antifungal activity of clotrimazole against Candida albicans depends on carbon sources, growth phase and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | Antifungal | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Chlormidazole | C15H13ClN2 | CID 71821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectjournals.com [connectjournals.com]

- 13. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in antifungal drug measurement by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Antibacterial Spectrum of Chlormidazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole hydrochloride, a benzimidazole derivative, is a well-established antifungal agent. While its primary therapeutic application lies in the treatment of mycoses, it exhibits a narrow spectrum of antibacterial activity, predominantly against certain Gram-positive cocci. This technical guide provides a comprehensive overview of the available in-vitro antibacterial data for this compound, details generalized experimental protocols for its assessment, and explores its potential mechanism of action. Due to the limited published research on its antibacterial properties, this guide also highlights the existing knowledge gaps and areas for future investigation.

In-Vitro Antibacterial Activity

The antibacterial spectrum of this compound is considerably limited when compared to its potent antifungal activity. The available data, primarily from a limited number of studies, indicates some inhibitory effect against Gram-positive cocci.

A key study investigating the sensitivity of over 100 bacterial strains reported that only a single bacterial strain was sensitive to this compound at a concentration of 5 µg/mL.[1] In contrast, 76% of the Candida strains tested in the same study were sensitive to a concentration of 10 µg/mL, underscoring its primary role as an antifungal agent.[1]

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of bacteria is scarce in publicly available literature, its activity against some Gram-positive cocci has been noted.[2][3] For a related imidazole, clotrimazole, the MICs for 49 out of 50 canine-derived Staphylococcus pseudintermedius isolates were found to be 1 mg/L, with one isolate showing an MIC of 0.5 mg/L.[4] This provides an indication of the potential activity of this class of compounds against staphylococci. Another study on clotrimazole reported a decrease in the MIC for Staphylococcus aureus from 31.25 µg/mL to 9.76 µg/mL when combined with a silver-based nanoproduct.[5]

Table 1: Summary of In-Vitro Antibacterial Activity of this compound

| Bacterial Strain/Group | Concentration/MIC | Study Findings | Reference |

| Unspecified Bacterial Strain | 5 µg/mL | One of over 100 tested bacterial strains was sensitive. | [1] |

| Gram-positive cocci | Not specified | General inhibitory activity reported. | [2][3] |

Table 2: In-Vitro Activity of Clotrimazole against Staphylococcus pseudintermedius

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| S. pseudintermedius (MRSP) | 25 | 1 | 1 | 1 | [4] |

| S. pseudintermedius (MSSP) | 25 | 1 | 1 | 0.5 - 1 | [4] |

Potential Mechanism of Antibacterial Action

The primary mechanism of action for azole antifungals, including Chlormidazole, is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6]

The antibacterial mechanism of azole compounds is less well-defined. However, it has been proposed that their antibacterial activity may stem from the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway. The disruption of this pathway would impede the production of fatty acids necessary for bacterial cell membrane synthesis and other vital functions, ultimately leading to the inhibition of bacterial growth.

Figure 1: Proposed inhibition of the bacterial fatty acid synthesis pathway by this compound.

Experimental Protocols for In-Vitro Antibacterial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Figure 2: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Disk Diffusion Method for Zone of Inhibition Determination

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Figure 3: Generalized workflow for the agar disk diffusion susceptibility test.

Discussion and Future Directions

The current body of evidence strongly suggests that this compound's utility as an antibacterial agent is limited. Its spectrum of activity appears to be narrow, primarily targeting certain Gram-positive cocci, and its potency is significantly lower than its antifungal activity. The lack of comprehensive in-vitro susceptibility data, including MIC₅₀ and MIC₉₀ values against a wide range of clinically relevant bacteria, is a major knowledge gap.

Future research should focus on:

-

Comprehensive Screening: A systematic in-vitro screening of this compound against a diverse panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is necessary to fully delineate its antibacterial spectrum.

-

Quantitative Analysis: Determination of MIC and Minimum Bactericidal Concentration (MBC) values using standardized methodologies is crucial for a quantitative assessment of its potency.

-

Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of antibacterial action is essential. Investigating its effect on bacterial fatty acid synthesis, cell membrane integrity, and other potential targets would provide valuable insights.

-

Synergy Studies: Exploring the potential for synergistic effects with other established antibiotics could reveal new therapeutic possibilities.

Conclusion

This compound is a potent antifungal agent with weak and narrow-spectrum in-vitro antibacterial activity, primarily against some Gram-positive cocci. While it holds limited promise as a standalone antibacterial agent based on current knowledge, a more thorough investigation into its spectrum, potency, and mechanism of action is warranted to fully understand its pharmacological profile. The generalized experimental protocols provided in this guide can serve as a foundation for such future research endeavors. Researchers and drug development professionals should be aware of the current limitations in the available data when considering this compound for any antibacterial applications.

References

- 1. [Sensitivity of aerobic bacteria and Candida species to this compound in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Antifungal | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Studies Regarding the Antimicrobial Behavior of Clotrimazole and Limonene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Investigating the Spasmolytic Properties of Chlormidazole: A Technical Guide

Disclaimer: Scientific literature detailing the specific spasmolytic properties of Chlormidazole is limited. This guide synthesizes the available information on Chlormidazole and leverages extensive data from the structurally related imidazole derivative, Clotrimazole, as a predictive model for its mechanism of action and effects on smooth muscle. This approach provides a robust framework for researchers and drug development professionals investigating this class of compounds.

Introduction

Chlormidazole is a benzimidazole derivative recognized for its antifungal and spasmolytic activities. Spasmolytics, or antispasmodics, are a class of drugs that relieve involuntary muscle spasms, particularly of smooth muscle in hollow organs such as the gastrointestinal tract and blood vessels. The therapeutic potential of a spasmolytic agent is largely defined by its mechanism of action, potency, and specificity.

While Chlormidazole is classified as a spasmolytic, the public domain lacks detailed studies quantifying its efficacy or elucidating its precise molecular mechanisms. However, the well-documented pharmacology of Clotrimazole, a closely related imidazole, offers significant insights. Clotrimazole exhibits potent vasodilatory and smooth muscle relaxant effects, primarily through the modulation of intracellular calcium (Ca²⁺) homeostasis. This guide will, therefore, use Clotrimazole as a surrogate to detail the likely spasmolytic pathways, present relevant quantitative data, and outline experimental protocols pertinent to the investigation of Chlormidazole.

Proposed Mechanism of Spasmolytic Action

The contraction of smooth muscle cells is fundamentally dependent on the concentration of intracellular calcium ([Ca²⁺]i). An increase in [Ca²⁺]i, triggered by various stimuli, leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in phosphorylation of myosin and subsequent muscle contraction. Spasmolytic agents typically function by interfering with this signaling cascade.

Based on evidence from related imidazole compounds, Chlormidazole's spasmolytic action is likely mediated through a multi-target inhibition of key ion channels and calcium stores that govern smooth muscle excitability and contraction.[1][2] The primary proposed mechanisms include:

-

Blockade of L-type Voltage-Gated Ca²⁺ Channels (VGCCs): Inhibition of these channels on the plasma membrane prevents the influx of extracellular Ca²⁺, a critical trigger for smooth muscle contraction.[1]

-

Inhibition of Ca²⁺-activated K⁺ (Kca) Channels: While blocking these channels can cause initial depolarization, in some contexts, their modulation contributes to the overall regulation of membrane potential and contractility.[3][4]

-

Inhibition of Ca²⁺ Release from Intracellular Stores: Interference with Ca²⁺ release from the sarcoplasmic reticulum (SR), potentially via inhibition of the SR Ca²⁺-ATPase, would deplete the intracellular calcium available for contraction.[5]

These actions collectively reduce the global intracellular Ca²⁺ concentration, leading to smooth muscle relaxation and vasodilation. Notably, these effects appear to be independent of the endothelium and nitric oxide pathways.[1][3]

Caption: Proposed multi-target spasmolytic mechanism of Chlormidazole.

Quantitative Data (Based on Clotrimazole Studies)

The following tables summarize quantitative findings from studies on Clotrimazole, which may serve as a benchmark for investigating Chlormidazole.

| Parameter | Test System | Concentration | Observed Effect | Reference |

| Cell Proliferation | Human SMCs (cultured) | 10 µM | 45-50% inhibition of Bradykinin-induced proliferation | [1] |

| Intracellular Ca²⁺ | Human SMCs (cultured) | 10 µM | Prevents rise in [Ca²⁺]i (120.8 nM vs. 235.8 nM with Bradykinin) | [1] |

| Vasomotor Tone | Rat Coronary Arterioles | >1 µM | Potent vasodilation | [3] |

| Vasodilation | Rat Coronary Arterioles | 100 µM | >90% relaxation of U46619-induced precontraction | [3] |

Note: These values are from studies on human cardiac myocytes and provide a general indication of the compound's potency as a channel blocker.

| Channel Type | Current | IC₅₀ Value | Reference |

| L-type Ca²⁺ Channel | ICa.L | 3.5 µM | [6] |

| hERG K⁺ Channel | IhERG | 3.6 µM | [6] |

| Ultra-rapid K⁺ Channel | IKur | 7.4 µM | [6] |

| Slow K⁺ Channel | IKs | 15.1 µM | [6] |

| Transient Outward K⁺ | Ito1 | 29.5 µM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of spasmolytic properties. Below are protocols adapted from studies on Clotrimazole that are suitable for investigating Chlormidazole.

This protocol assesses the direct effect of a compound on the contractility of isolated resistance arteries.

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., Wistar rat) via an approved ethical protocol.

-

Isolate small resistance arteries (e.g., mesenteric or coronary arterioles, 80-180 µm diameter) and place them in cold, oxygenated physiological salt solution (PSS).

-

Dissect 2 mm segments of the artery, carefully removing adherent connective tissue.

-

-

Mounting:

-

Mount the arterial segment on two tungsten wires (40 µm diameter) in the chamber of a wire myograph.

-

Fill the chamber with PSS, maintain at 37°C, and bubble with 95% O₂ / 5% CO₂.

-

-

Normalization and Viability Check:

-

Stretch the vessel to its optimal resting tension and allow it to equilibrate for 30-60 minutes.

-

Assess vessel viability by inducing contraction with a high-potassium solution (K-PSS) or a specific agonist like the thromboxane A2 analog U46619.

-

-

Experimental Procedure:

-

Pre-contract the vessel with an agonist (e.g., U46619) to achieve a stable submaximal contraction.

-

Add Chlormidazole in a cumulative, concentration-dependent manner (e.g., 10 nM to 100 µM) to the bath.

-

Record the changes in isometric tension. Relaxation is calculated as a percentage of the pre-contracted tone.

-

-

Data Analysis:

-

Plot concentration-response curves to determine potency (EC₅₀) and efficacy (maximum relaxation).

-

Caption: Standard experimental workflow for wire myography assay.

This protocol uses a fluorescent indicator to measure changes in cytosolic calcium in cultured smooth muscle cells.

-

Cell Culture:

-

Culture human smooth muscle cells (HSMCs) in an appropriate medium until they reach 80-90% confluency.

-

Seed cells onto glass coverslips 24-48 hours before the experiment.

-

-

Dye Loading:

-

Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

-

Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a physiological buffer.

-

Establish a baseline fluorescence recording.

-

Stimulate the cells with a spasmogenic agonist (e.g., Bradykinin) in the presence or absence of pre-incubated Chlormidazole.

-

Record the change in fluorescence intensity at dual excitation wavelengths (e.g., 340/380 nm).

-

-

Data Analysis:

-

The ratio of fluorescence intensities is used to calculate the intracellular Ca²⁺ concentration. Compare the peak [Ca²⁺]i in control vs. Chlormidazole-treated cells.

-

Conclusion

While direct experimental data on the spasmolytic properties of Chlormidazole remains scarce, the pharmacological profile of the structurally analogous compound, Clotrimazole, provides a compelling model for its mechanism of action. It is highly probable that Chlormidazole exerts its spasmolytic effects by inhibiting key calcium and potassium channels in smooth muscle, thereby reducing intracellular calcium availability and preventing contraction. The quantitative data and experimental protocols presented in this guide offer a clear and robust framework for future research aimed at fully characterizing the therapeutic potential of Chlormidazole as a spasmolytic agent. Such investigations are warranted to validate these proposed mechanisms and establish a definitive pharmacological profile.

References

- 1. Clotrimazole inhibits smooth muscle cell proliferation and has a vasodilator effect on resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clotrimazole is a potent vasodilator of the rat coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antifungal imidazole clotrimazole and its major in vivo metabolite are potent blockers of the calcium-activated potassium channel in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clotrimazole, an antimycotic drug, inhibits the sarcoplasmic reticulum calcium pump and contractile function in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the antifungal antibiotic clotrimazole on human cardiac repolarization potassium currents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Molecular Target Identification of Chlormidazole Hydrochloride in Candida

Disclaimer: Scientific literature explicitly detailing the molecular targets of Chlormidazole hydrochloride in Candida is limited. This guide, therefore, extrapolates the mechanism of action from the well-studied, structurally similar imidazole antifungal, clotrimazole, and the broader class of azole antifungals. The experimental protocols and data presented are based on established methodologies in mycology for this class of compounds.

Introduction

This compound is an imidazole-based antifungal agent with activity against a range of fungi, including pathogenic yeasts of the Candida genus.[1][2] As a member of the azole class of antifungals, its mechanism of action is presumed to be consistent with other drugs in this category, such as clotrimazole.[3][4] This technical guide provides a detailed overview of the putative molecular target of this compound in Candida, the downstream cellular consequences of target inhibition, and the experimental methodologies used to investigate these effects.

Primary Molecular Target: Lanosterol 14-α-demethylase (Erg11p/CYP51)

The primary molecular target of azole antifungals in Candida is the cytochrome P450 enzyme, lanosterol 14-α-demethylase, encoded by the ERG11 gene.[5][6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][8]

The Ergosterol Biosynthesis Pathway

Ergosterol is vital for maintaining the integrity, fluidity, and permeability of the fungal cell membrane. The biosynthetic pathway is a multi-step process, with lanosterol 14-α-demethylase catalyzing a key conversion step. This compound, like other azoles, is believed to bind to the heme iron in the active site of this enzyme, thereby inhibiting its function.[9][10] This inhibition disrupts the entire pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[11]

Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of Chlormidazole HCl.

Cellular Consequences of Target Inhibition

Inhibition of Erg11p by this compound is expected to induce a cascade of downstream effects, compromising the viability of the Candida cell.

-

Ergosterol Depletion and Membrane Stress: The reduction in ergosterol levels alters the physical properties of the cell membrane, leading to increased permeability and disruption of membrane-bound enzyme function.[4][8]

-

Accumulation of Toxic Sterols: The build-up of 14-α-methylated sterols is cytotoxic and further destabilizes the cell membrane.[11]

-

Induction of Stress Response Pathways: Candida cells respond to the membrane and cellular stress by activating signaling pathways, such as the calcineurin and Hsp90 pathways, in an attempt to counteract the drug's effects.[11][12][13]

-

Changes in Gene and Protein Expression: Transcriptomic and proteomic studies on Candida treated with azoles reveal significant changes in the expression of genes and proteins involved in ergosterol biosynthesis, stress response, cell wall integrity, and drug efflux.[6][14][15]

Quantitative Data on Azole Effects in Candida

The following tables summarize hypothetical quantitative data based on typical findings from studies of azole antifungals against Candida albicans. These data illustrate the expected dose-dependent effects of a compound like this compound.

Table 1: Antifungal Susceptibility of Candida albicans

| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Chlormidazole HCl (Hypothetical) | 0.25 | 1.0 |

| Fluconazole (Reference) | 0.5 | 2.0 |

| Itraconazole (Reference) | 0.125 | 0.5 |

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Effect on Ergosterol Content in Candida albicans

| Treatment Concentration (µg/mL) | Mean Ergosterol Content (% of Control) |

| 0 (Control) | 100 |

| 0.125 | 65 |

| 0.25 | 40 |

| 0.5 | 22 |

| 1.0 | 10 |

Table 3: Differential Gene Expression in Response to Treatment

| Gene | Function | Fold Change (Hypothetical) |

| ERG11 | Lanosterol 14-α-demethylase | ↑ 3.5 |

| ERG3 | C-5 sterol desaturase | ↑ 2.8 |

| CDR1 | Drug efflux pump | ↑ 4.2 |

| HSP90 | Heat shock protein | ↑ 2.5 |

| RTA2 | Lipid translocation | ↓ -2.1 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an antifungal agent's molecular target and its effects.

Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the antifungal agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, then further diluted in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.[16][17][18][19]

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared inoculum is added to each well. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the drug-free growth control well.

Ergosterol Quantification

This protocol measures the total ergosterol content in Candida cells after treatment.

Protocol:

-

Cell Culture and Treatment: Candida cells are grown in the presence of varying concentrations of this compound.

-

Saponification: The cell pellet is harvested and saponified with alcoholic potassium hydroxide.

-

Extraction: Non-saponifiable lipids, including ergosterol, are extracted with n-heptane.[20][21]

-

Spectrophotometric Analysis: The ergosterol content in the extract is quantified by scanning the absorbance between 240 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification.[20][21][22]

Proteomic and Transcriptomic Analysis

These high-throughput methods provide a global view of the cellular response to the drug.

Caption: General workflow for transcriptomic and proteomic analysis.

Protocol:

-

Cell Treatment and Lysis: Candida cells are treated with a sub-inhibitory concentration of this compound. Cells are then harvested and lysed.

-

RNA/Protein Extraction: Total RNA or protein is extracted from the cell lysates.

-

Transcriptomics (RNA-Seq): Extracted RNA is converted to cDNA, sequenced, and the reads are mapped to the Candida genome to determine differential gene expression.[14][23]

-

Proteomics (LC-MS/MS): Proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify proteins.[6][15][24][25][26]

-

Bioinformatic Analysis: The resulting data is analyzed to identify significantly up- or down-regulated genes/proteins and to determine the affected cellular pathways.

Conclusion

While direct experimental evidence for the molecular target of this compound in Candida is not extensively available, its classification as an azole antifungal strongly suggests that its primary target is lanosterol 14-α-demethylase (Erg11p). Inhibition of this enzyme disrupts ergosterol biosynthesis, leading to membrane stress and ultimately, growth inhibition. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for the future investigation and confirmation of the precise molecular interactions and cellular impact of this compound on Candida species. Further research, including comparative studies with other azoles, is necessary to fully elucidate its specific mode of action and potential unique properties.

References

- 1. This compound | Antifungal | TargetMol [targetmol.com]

- 2. Chlormidazole - Wikipedia [en.wikipedia.org]

- 3. Clotrimazole - Wikipedia [en.wikipedia.org]

- 4. Mode of action of clotrimazole: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in the Proteome of Candida albicans in Response to Azole, Polyene, and Echinocandin Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 8. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A three-dimensional model of lanosterol 14alpha-demethylase of Candida albicans and its interaction with azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 17. 2024 AST: Candida Reporting Tips | News | CLSI [clsi.org]

- 18. academic.oup.com [academic.oup.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Transcriptome Analyses of Candida albicans Biofilms, Exposed to Arachidonic Acid and Fluconazole, Indicates Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proteomic Analysis of Azole Resistance in Candida albicans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. tandfonline.com [tandfonline.com]

Chlormidazole Hydrochloride (CAS 74298-63-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole hydrochloride is an imidazole-based antifungal agent with the CAS number 74298-63-8. This document provides an in-depth technical overview of this compound, consolidating available research on its chemical properties, mechanism of action, synthesis, and antifungal activity. This guide is intended to serve as a core resource for researchers and professionals involved in the discovery and development of antifungal therapeutics. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological and experimental context.

Chemical and Physical Properties

This compound is the hydrochloride salt of Chlormidazole. It is a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 74298-63-8 | [2][3] |

| Molecular Formula | C₁₅H₁₄Cl₂N₂ | [3][4] |

| Molecular Weight | 293.19 g/mol | [2][3] |

| Melting Point | 227-228 °C | [5] |

| Solubility | DMSO: 62.5 mg/mL (213.17 mM) | [2][6] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.08 mg/mL (7.09 mM) | [7] | |

| Water: 24.9 µg/mL (at pH 7.4) | [8] | |

| Canonical SMILES | CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.[H]Cl | [2] |

| InChI | InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H | [8] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Chlormidazole, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, at higher concentrations, cell death.

Caption: Ergosterol Biosynthesis Pathway and the Site of Inhibition by Chlormidazole.

Synthesis of this compound

The synthesis of Chlormidazole typically involves the reaction of 2-methylbenzimidazole with p-chlorobenzyl chloride. The resulting Chlormidazole base is then treated with hydrochloric acid to form the hydrochloride salt. A general synthetic workflow is outlined below.

Caption: General Synthetic Workflow for this compound.

Experimental Protocol: Synthesis of 1-(p-Chlorobenzyl)-2-methylbenzimidazole Hydrochloride

The following protocol is a generalized procedure based on the principles of benzimidazole alkylation and salt formation, adapted from the information available in the public domain, including patent literature.

Materials:

-

2-Methylbenzimidazole

-

p-Chlorobenzyl chloride

-

Anhydrous Ethanol

-

Sodium metal (or Sodium ethoxide)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

-

Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

-

Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric amount of sodium metal in anhydrous ethanol with stirring until the sodium has completely reacted to form sodium ethoxide.

-

N-Alkylation: To the solution of sodium ethoxide, add one equivalent of 2-methylbenzimidazole and stir until it is completely dissolved. To this mixture, add one equivalent of p-chlorobenzyl chloride dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude Chlormidazole base.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Salt Formation: The purified Chlormidazole base is dissolved in a minimal amount of a suitable solvent (e.g., anhydrous ethanol or diethyl ether). A solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) is added dropwise with stirring.

-

Isolation of Hydrochloride Salt: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Antifungal Activity

| Fungal Species | Clotrimazole MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 0.008 - >8 | [10] |

| Candida krusei | 0.125 | [10] |

| Candida lusitaniae | 0.008 | [10] |

| Candida tropicalis | 0.008 | [10] |

| Trichophyton rubrum | Not widely reported | |

| Aspergillus fumigatus | Not widely reported |

Note: Specific MIC values for this compound are required for a definitive assessment of its antifungal potency and spectrum.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.

Materials:

-

This compound

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

-

96-well microtiter plates

-

Spectrophotometer or inverted microscope

Procedure:

-

Preparation of Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A serial two-fold dilution series is prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: The fungal isolate is grown on a suitable agar medium. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to the final working concentration.

-

Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds, in a humidified atmosphere.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density using a spectrophotometer.

Caption: Experimental Workflow for MIC Determination by Broth Microdilution.

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively reported in the peer-reviewed literature. However, based on the properties of other topically and orally administered azole antifungals, the following can be inferred:

-

Absorption: When applied topically, systemic absorption is generally low. Oral bioavailability can be variable for azole antifungals and is influenced by factors such as formulation and gastric pH.

-

Distribution: Azoles that are systemically absorbed are generally highly protein-bound in the plasma and distribute into various tissues.

-

Metabolism: Azole antifungals are typically metabolized in the liver by the cytochrome P450 enzyme system.

-

Excretion: Metabolites are primarily excreted in the urine and feces.

Further studies are required to determine the specific pharmacokinetic profile of this compound.

Conclusion

This compound is an imidazole antifungal agent that targets ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The available data on its chemical properties, synthesis, and mechanism of action provide a solid foundation for further research and development. However, to fully realize its therapeutic potential, further investigations are warranted, particularly in obtaining comprehensive antifungal susceptibility data against a broad range of clinically relevant fungi and in elucidating its detailed pharmacokinetic and toxicological profiles. This technical guide serves as a valuable starting point for researchers dedicated to advancing the field of antifungal drug discovery.

References

- 1. Chlorpromazine Hydrochloride | C17H20Cl2N2S | CID 6240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. scbt.com [scbt.com]

- 4. 74298-63-8 CAS MSDS (1-(4-CHLOROBENZYL)-2-METHYLBENZIMIDAZOLE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. BENZIMIDAZOLE, 1-(p-CHLOROBENZYL)-2-METHYL-, HYDROCHLORIDE|lookchem [lookchem.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chlormidazole | C15H13ClN2 | CID 71821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Antifungal | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

Chlormidazole Hydrochloride: An In-Depth Technical Guide to its Antifungal Activity Against Dermatophytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytes, a group of keratinophilic fungi, are the primary causative agents of superficial fungal infections of the skin, hair, and nails, collectively known as dermatophytosis. These infections are a significant global health concern, affecting a large portion of the population. Chlormidazole hydrochloride, an imidazole antifungal agent, has been recognized for its inhibitory activity against a range of fungi and some Gram-positive cocci, finding application in the treatment of fungal and bacterial infections of the skin and nails[1][2]. This technical guide provides a comprehensive overview of the antifungal activity of this compound and related imidazole compounds against dermatophytes, detailing its mechanism of action, summarizing available efficacy data, and outlining the experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound, like other imidazole derivatives, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol. Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and the function of membrane-bound enzymes[3][4][5].

The key enzyme targeted by imidazole antifungals is lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme[5][6]. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting lanosterol 14α-demethylase, this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell[6][7]. This disruption in sterol composition alters the physical properties of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components, ultimately resulting in the inhibition of fungal growth and cell death[3][4]. At lower concentrations, this effect is primarily fungistatic, while at higher concentrations, it can be fungicidal[4].

In Vitro Antifungal Activity

While specific quantitative data for this compound against a wide range of dermatophytes is not extensively available in the public domain, the in vitro efficacy of closely related imidazole antifungals such as ketoconazole and clotrimazole has been well-documented. This data provides a valuable reference for the expected activity of this compound. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these related compounds against common dermatophyte species. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of Ketoconazole against Dermatophytes

| Dermatophyte Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Trichophyton rubrum | 0.0625 - 2 | 0.38 - 1 | 2 - 8 | [8][9] |

| Trichophyton mentagrophytes | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [8] |

| Microsporum canis | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [8] |

Table 2: In Vitro Activity of Clotrimazole against Dermatophytes

| Dermatophyte Species | MIC Range (µg/mL) | Note | Reference |

| Trichophyton mentagrophytes | Not specified | Clotrimazole reduced ergosterol levels and affected mycelium ultrastructure. | [10] |

| Trichophyton rubrum | Not specified | Sub-inhibitory doses of clotrimazole enhanced the efficacy of photodynamic therapy. | [11] |

Note: The variability in MIC ranges can be attributed to differences in testing methodologies, inoculum preparation, and incubation conditions across studies.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of dermatophytes to antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for testing filamentous fungi, which can be adapted for dermatophytes[12]. The broth microdilution method is a commonly used technique.

Broth Microdilution Method (Adapted from CLSI M38-A2)

-

Isolate Preparation:

-

Dermatophyte isolates are cultured on a suitable medium, such as Sabouraud Dextrose Agar, to promote sporulation.

-

Conidia are harvested and suspended in sterile saline.

-

The conidial suspension is adjusted to a standardized concentration using a spectrophotometer or hemocytometer.

-

-

Antifungal Agent Preparation:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium buffered with MOPS buffer in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control well.

-

Conclusion

This compound, as an imidazole antifungal, exhibits its activity against dermatophytes by targeting the ergosterol biosynthesis pathway, a well-established and effective mechanism for antifungal agents. While specific quantitative data for this compound remains to be broadly published, the available information on related imidazole compounds suggests a strong potential for efficacy against the common causative agents of dermatophytosis. The standardized experimental protocols outlined in this guide provide a framework for the further in vitro evaluation of this compound and other novel antifungal candidates. Further research to generate specific MIC and Minimum Fungicidal Concentration (MFC) data for this compound against a comprehensive panel of clinical dermatophyte isolates is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | Antifungal | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of miconazole and clotrimazole on K+ release and inhibition of ergosterol biosynthesis in Trichophyton mentagrophytes and related ultrastructural observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro combination therapy using low dose clotrimazole and photodynamic therapy leads to enhanced killing of the dermatophyte Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

Elucidation of Chlormidazole Hydrochloride's Effect on Gram-Positive Cocci: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlormidazole hydrochloride, an imidazole derivative, is primarily recognized for its antifungal properties. However, evidence suggests its potential as an antibacterial agent, particularly against gram-positive cocci.[1][2] This technical guide aims to consolidate the available scientific information regarding the antibacterial effects of this compound on this class of bacteria, providing insights into its mechanism of action, quantitative susceptibility data, and relevant experimental protocols. It is important to note that while the antifungal mechanism of imidazoles is well-documented, the specific antibacterial mode of action is less understood and an area of ongoing research.

Antimicrobial Spectrum and Potency

This compound has demonstrated inhibitory activity against certain gram-positive cocci.[1][2] However, comprehensive quantitative data, such as Minimum Inhibitory Concentrations (MICs) across a wide range of species, remains limited in publicly available literature.

One study investigating the sensitivity of over 100 bacterial strains, including gram-positive cocci, reported that a single bacterial strain was sensitive to this compound at a concentration of 5 micrograms/mL. For comparison, the same study noted that 76% of Candida strains were sensitive at 10 micrograms/mL, highlighting its more established antifungal role.

Due to the scarcity of specific data for this compound, this guide includes data for the structurally related and more extensively studied imidazole, clotrimazole, to provide a comparative perspective on the potential anti-staphylococcal activity of this class of compounds.

Table 1: In Vitro Susceptibility Data for this compound and Clotrimazole against Gram-Positive Cocci

| Compound | Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Chlormidazole HCl | Gram-positive cocci | Not Specified | 1 | 5 µg/mL (single strain) | Not Reported | |

| Clotrimazole | Staphylococcus pseudintermedius | Methicillin-Susceptible (MSSP) | 25 | 1 | 1 | |

| Clotrimazole | Staphylococcus pseudintermedius | Methicillin-Resistant (MRSP) | 25 | 1 | 1 |